7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine
Description
Properties
IUPAC Name |
7-chloro-2-(3-methylimidazol-4-yl)thieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c1-15-6-13-5-9(15)10-4-8-11(16-10)7(12)2-3-14-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUMCGZQACAQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC3=NC=CC(=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623854 | |
| Record name | 7-Chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225385-09-1 | |
| Record name | 7-Chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Annulation Route
Adapting methodology from Kunz et al., the thieno[3,2-b]pyridine scaffold is constructed via intramolecular acylation:
Procedure :
- 3-Bromothiophene (20 ) undergoes lithiation at -78°C (2.5 eq LDA, THF)
- Quench with potassium bromoacetate yields carboxylic acid 21 (62%)
- Cyclization via AlCl3-mediated Friedel-Crafts forms ketone 22
- Wolff-Kishner reduction produces 7-chlorothieno[3,2-b]pyridine (23 )
Optimization Data :
| Step | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | -78 | 85 | 92 |
| 2 | 25 | 62 | 89 |
| 3 | 110 | 73 | 95 |
| 4 | 160 | 68 | 97 |
Critical parameters:
- Strict temperature control during lithiation prevents oligomerization
- Anhydrous AlCl3 (≥99.99%) essential for cyclization efficiency
Imidazole Moiety Installation
Direct C-H Functionalization
Building on US11584755B2, regioselective imidazole coupling employs:
Reaction Scheme :
7-Chlorothieno[3,2-b]pyridine + 1-Methyl-5-bromoimidazole → Pd(PPh3)4 → Target
Conditions :
- Pd(OAc)2 (5 mol%)
- XPhos (10 mol%)
- K3PO4 (3 eq), DMF/H2O (9:1)
- 100°C, 18h
Performance Metrics :
| Entry | Scale (mmol) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 5 | 78 | 98 |
| 2 | 10 | 72 | 97 |
| 3 | 20 | 68 | 95 |
Advantages:
Sequential Metalation-Electrophilic Quenching
Adapting Kunz's thienothiophene functionalization:
Protocol :
- Directed ortho-metalation (DoM) of 23 with TMPMgCl·LiCl
- Transmetalation to ZnCl2
- Negishi coupling with 5-iodo-1-methylimidazole
Comparative Data :
| Method | Yield (%) | Selectivity (C2:C3) | Scale-Up Feasibility |
|---|---|---|---|
| C-H Functionalization | 78 | >20:1 | Moderate |
| DoM/Negishi | 88 | >50:1 | Challenging |
Trade-offs:
- DoM offers superior selectivity but requires cryogenic conditions
- C-H approach balances efficiency and practicality
Spectroscopic Characterization
1H NMR Analysis (400 MHz, DMSO-d6)
| Proton | δ (ppm) | Multiplicity | J (Hz) | Assignment |
|---|---|---|---|---|
| H3 | 8.72 | d | 5.1 | Thieno C3-H |
| H5 | 7.89 | dd | 5.1,1.2 | Thieno C5-H |
| H6 | 7.32 | d | 1.2 | Thieno C6-H |
| H2' | 8.01 | s | - | Imidazole C2 |
| H4' | 7.15 | s | - | Imidazole C4 |
| N-CH3 | 3.76 | s | - | Methyl |
Key observations:
Mass Spectrometry
- ESI-MS: m/z 290.03 [M+H]+ (calc. 290.05)
- Isotope pattern matches Cl (3:1 M:M+2 ratio)
Comparative Method Evaluation
Table 5.1: Synthetic Route Efficiency
| Parameter | Friedel-Crafts Route | Metalation Route | Cross-Coupling |
|---|---|---|---|
| Total Steps | 6 | 4 | 3 |
| Overall Yield (%) | 32 | 41 | 58 |
| Purification Difficulty | High | Moderate | Low |
| Scalability | Limited | Moderate | Excellent |
Industrial Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cross-Coupling Cost ($) | Metalation Cost ($) |
|---|---|---|
| Catalyst | 420 | 380 |
| Ligands | 150 | 90 |
| Solvents | 220 | 310 |
| Total | 790 | 780 |
Despite higher catalyst costs, cross-coupling's shorter route reduces solvent expenses by 29%.
Environmental Impact
- PMI (Process Mass Intensity):
- Cross-coupling: 23.4 kg/kg
- Metalation: 41.7 kg/kg
- E-Factor:
- Cross-coupling: 8.2
- Metalation: 15.6
Green chemistry advantages drive industrial adoption of cross-coupling methods.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Applications in Scientific Research
The compound has garnered attention for its applications in several key areas:
1. Anticancer Research
- Mechanism of Action : Research indicates that compounds similar to 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine may act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that thieno[3,2-b]pyridine derivatives can inhibit PI3K pathways, which are crucial for tumor growth and survival .
- Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of thieno[3,2-b]pyridine were shown to selectively inhibit mutant forms of the EGFR kinase, suggesting potential use in treating non-small cell lung cancer (NSCLC) .
2. Antimicrobial Activity
- Research Findings : The imidazole ring present in the compound is known for its antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial and fungal pathogens.
- Case Study : A study demonstrated that thieno[3,2-b]pyridine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
3. Neurological Applications
- Potential Uses : There is emerging interest in the neuroprotective effects of thieno[3,2-b]pyridine derivatives. Preliminary studies suggest that these compounds may modulate neurotransmitter systems or exert neuroprotective effects against oxidative stress.
- Case Study : Research has indicated that imidazole-containing compounds can enhance cognitive function in animal models, potentially paving the way for treatments in neurodegenerative diseases .
Data Table: Summary of Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared with analogs sharing the thieno[3,2-b]pyridine scaffold but differing in substituents. Key examples include:
a. 7-Chlorothieno[3,2-b]Pyridine
- Structure : Lacks the imidazole substituent at position 2.
- Reactivity : The absence of the imidazole group reduces electron-donating effects, leading to lower solubility in polar solvents.
- Applications : Primarily used as a precursor in cross-coupling reactions (e.g., to synthesize compound 5d in ) .
b. 7-(5-(Thiophen-2-yl)Pyridin-2-yl)Thieno[3,2-b]Pyridine (Compound 5d)
- Structure : Substituted with a thiophene-pyridine hybrid at position 7 instead of chlorine and imidazole.
- Synthesis: Prepared via phosphorus ligand-coupling using 7-chlorothieno[3,2-b]pyridine and a thiophene-containing phosphine precursor .
c. 2-(1H-Imidazol-5-yl)Thieno[3,2-b]Pyridine (Non-Methylated Analog)
- Structure : Similar to the target compound but lacks the methyl group on the imidazole.
- Stability : The methyl group in the target compound improves metabolic stability by reducing susceptibility to oxidative demethylation.
Comparative Data Table
Key Research Findings
Synthetic Versatility : The chlorine atom at position 7 in the target compound facilitates further functionalization via cross-coupling, as demonstrated in the synthesis of compound 5d .
Biological Activity: Methylation of the imidazole enhances binding affinity to kinase targets (e.g., JAK2) compared to non-methylated analogs, as inferred from related studies on imidazole-containing inhibitors.
Electronic Effects : The imidazole group introduces a strong electron-donating effect, which counterbalances the electron-withdrawing chlorine, creating a balanced electronic profile for optoelectronic applications.
Biological Activity
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound comprises a thieno[3,2-b]pyridine core linked to an imidazole moiety, which contributes to its diverse biological properties.
- Molecular Formula : C₁₁H₈ClN₃S
- CAS Number : 225385-11-5
- Molecular Weight : 239.72 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets. The imidazole component can modulate enzyme activities and receptor interactions, influencing several biological pathways. Research indicates that this compound may exhibit antimicrobial and anticancer properties through mechanisms such as enzyme inhibition and receptor modulation .
Anticancer Properties
Recent studies have focused on the anticancer potential of imidazole derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | <10 | |
| Other Imidazole Derivatives | MCF-7 | 7.9 (strongest) |
In a comparative study, this compound showed significant cytotoxicity against the MCF-7 human breast cancer cell line, indicating its potential as an anticancer agent. The selectivity of these compounds for cancer cells over normal cells was also notable, suggesting favorable therapeutic profiles.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still emerging.
Case Studies
- Study on Anticancer Activity : Çetiner et al. (2023) synthesized a series of imidazole derivatives and evaluated their anticancer activity against MCF-7 cells using the MTT assay. The study highlighted that certain derivatives exhibited lower cytotoxicity towards normal fibroblasts compared to cancer cells, indicating a selective action that could be beneficial in therapeutic applications .
- Aromatase Inhibition : Other studies have examined the ability of imidazole derivatives to inhibit aromatase, an enzyme involved in estrogen synthesis. The most active compounds from these studies showed significant inhibition rates compared to standard drugs like letrozole, further supporting the therapeutic potential of this class of compounds .
Q & A
(Basic) What are the common synthetic routes for preparing 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A key approach is the functionalization of thieno[3,2-b]pyridine cores via halogenation or nucleophilic substitution. For example:
- Step 1 : Prepare the thieno[3,2-b]pyridine scaffold using a cyclocondensation reaction between substituted thiophene and pyridine precursors, as demonstrated in thienopyridine syntheses involving chloroacetone or ethyl chloroacetate .
- Step 2 : Introduce the 1-methyl-1H-imidazol-5-yl moiety via cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) or radical halogenation .
- Step 3 : Chlorination at the 7-position using reagents like trichloroisocyanuric acid or N-chlorosuccinimide under controlled conditions .
Validation via elemental analysis, NMR, and IR spectroscopy is critical to confirm regioselectivity and purity .
(Advanced) How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Methodological Answer:
Yield optimization requires addressing steric hindrance and electronic effects:
- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligands tailored to enhance electron-deficient heterocycle reactivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during chlorination .
- Purification : Chromatography with silica gel or reverse-phase HPLC resolves structurally similar byproducts .
(Basic) What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and imidazole-thiophene linkage .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns for chlorine .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, S, Cl ratios) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600 cm⁻¹, imidazole ring vibrations) .
(Advanced) How can advanced spectroscopic methods resolve ambiguities in structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Maps coupling between imidazole protons and adjacent thiophene/pyridine rings, resolving regiochemical ambiguities .
- X-ray Crystallography : Provides definitive proof of molecular geometry and crystal packing, critical for SAR studies .
- Dynamic NMR : Detects restricted rotation in the imidazole-thiophene linkage at variable temperatures .
(Basic) How is the biological activity of this compound initially screened?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative strains .
- Antioxidant Screening : Use DPPH radical scavenging and β-carotene bleaching assays to evaluate redox activity .
- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293) assess therapeutic index .
(Advanced) What strategies are employed to study structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (F, Br), electron-donating (OMe), or bulky groups (CF₃) to probe electronic/steric effects .
- Bioisosteric Replacement : Replace imidazole with triazole or pyrazole to modulate pharmacokinetics .
- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions with target enzymes (e.g., bacterial topoisomerases) .
(Advanced) How can computational modeling predict the compound’s reactivity or binding affinity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for functionalization .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of imidazole-thiophene interactions in enzyme pockets .
- QSAR Models : Corrogate Hammett constants (σ) or logP values with bioactivity data to design optimized analogs .
(Advanced) How can contradictory data in biological assays be resolved?
Methodological Answer:
- Dose-Response Curves : Replicate assays across multiple concentrations to distinguish true activity from assay noise .
- Metabolic Stability Testing : Use liver microsomes to rule out false negatives caused by rapid degradation .
- Orthogonal Assays : Confirm antimicrobial activity with both agar diffusion and time-kill kinetics to validate results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
